Bromosulfalein
Overview
Description
Bromosulfalein is a phenolphthalein that is used as a diagnostic aid in hepatic function determination .
Synthesis Analysis
This compound (BSP) is a synthetic dye introduced in 1925 as a clinical tool aiming at the assessment of the liver function . When injected intravenously, it is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile .Molecular Structure Analysis
This compound has a molecular formula of C20H8Br4Na2O10S2 and a molecular weight of 838.0 g/mol . It is an organic sodium salt that is the disodium salt of bromosulfophthalein .Chemical Reactions Analysis
This compound is used in the study of a variety of membrane carriers expressed in animal tissues and involved in transport of drugs and metabolites . The spectrophotometric assay of electrogenic this compound transport in membrane vesicles, isolated from various mammalian organs or tissues, enables to specifically measure the transport activity of bilitranslocase .Physical And Chemical Properties Analysis
This compound is an organic anion dye used in the study of a variety of membrane carriers expressed in animal tissues and involved in transport of drugs and metabolites . The spectrophotometric assay of electrogenic this compound transport requires minimal volumes of membrane vesicles, is completed within 1 min .Mechanism of Action
Target of Action
Bromosulfalein is an organic anion dye used in the study of a variety of membrane carriers expressed in animal tissues and involved in the transport of drugs and metabolites . The primary target of this compound is bilitranslocase (TCDB 2.A.65.1.1) , a bilirubin- and flavonoid-specific transporter expressed in rat liver . This transporter plays a crucial role in the uptake and excretion of drugs, bile salts, and bilirubin .
Mode of Action
This compound interacts with its target, bilitranslocase, by inhibiting its transport kinetics . This interaction can be measured using a spectrophotometric assay of electrogenic this compound transport in membrane vesicles . The assay enables the study of time-dependent inactivation of this compound transport, caused by different protein-specific reagents, including specific anti-sequence antibodies .
Biochemical Pathways
The biochemical pathway affected by this compound involves the transport of drugs and metabolites across the membrane carriers in animal tissues . The inhibition of bilitranslocase by this compound affects the transport activity of this transporter, thereby influencing the uptake and excretion of drugs, bile salts, and bilirubin .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). When injected intravenously, this compound is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile . These steps are partly shared with bilirubin, a tetrapyrrolic compound arising from heme catabolism .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of bilitranslocase, leading to changes in the transport of drugs and metabolites across the membrane carriers . This can affect the uptake and excretion of drugs, bile salts, and bilirubin, thereby influencing liver function .
Future Directions
Bromosulfalein has been used in numerous studies for the investigation of hepatic membrane transporters involved in the uptake and excretion of drugs, bile salts, and bilirubin . The spectrophotometric assay of electrogenic this compound transport, implemented in membrane vesicles isolated from plant organs, has paved the way to the discovery of homologues of bilitranslocase in plants .
properties
IUPAC Name |
disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br4O10S2.2Na/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAFORRTMVIXHS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br4Na2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
297-83-6 (Parent) | |
Record name | Sulfobromophthalein sodium [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023621 | |
Record name | Sulfobromophthalein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN WATER; INSOL IN ALCOHOL, ACETONE | |
Record name | SODIUM SULFOBROMOPHTHALEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
SULFOBROMOPHTHALEIN TEST FOR LIVER FUNCTION IS BASED ON THE FACT THAT IN PT WITH HEPATIC DYSFUNCTION, PERCENTAGE DISAPPEARANCE RATE & EST STORAGE CAPACITY...ARE DECR & PLASMA HALF-LIFE & EST EXCRETORY TIME OF DYE ARE INCR. | |
Record name | SODIUM SULFOBROMOPHTHALEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS, WHITE CRYSTALLINE POWDER | |
CAS RN |
71-67-0, 123359-42-2 | |
Record name | Sulfobromophthalein sodium [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3,3'-(4,5,6,7-tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis[6-hydroxy-, disodium salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfobromophthalein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 6,6'-dihydroxy-3,3'-(4,5,6,7-tetrabromo-1,3-dihydro-3-oxoisobenzofuran-1-ylidene)dibenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Disodium 6,6'-dihydroxy-3,3'-(4,5,6,7-tetrabromo-1,3-dihydro-3-oxoisobenzofuran-1-ylidene)dibenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM SULFOBROMOPHTHALEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.